molecular formula C12H21NO2 B053175 Valproyl-2-pyrrolidinone CAS No. 120425-64-1

Valproyl-2-pyrrolidinone

Cat. No.: B053175
CAS No.: 120425-64-1
M. Wt: 211.3 g/mol
InChI Key: INUYHJPEPBJSIG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Valproyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Valproyl-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Valproyl-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:

This compound is unique due to its structural similarity to valproic acid, which imparts potential anticonvulsant properties .

Biological Activity

Valproyl-2-pyrrolidinone is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention in pharmacological research due to their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H21NO2C_{12}H_{21}NO_2 and is characterized by a pyrrolidine ring substituted with a valproic acid moiety. This structural feature is crucial for its biological activity, particularly in relation to its anticonvulsant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Similar to its parent compound, valproic acid, this compound exhibits anticonvulsant properties by modulating neurotransmitter levels and ion channel activity. It enhances gamma-aminobutyric acid (GABA) levels, which is essential for inhibitory neurotransmission in the brain .
  • Neuroprotective Effects : Studies indicate that compounds with a pyrrolidine core can exhibit neuroprotective effects, potentially through the inhibition of excitotoxicity and oxidative stress pathways .
  • Anticancer Potential : Recent research has shown that pyrrolidine derivatives possess anticancer activity against various cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against A549 lung cancer cells .

Biological Activity Overview

Activity Description Reference
AnticonvulsantModulates GABA levels and inhibits neuronal excitability.
NeuroprotectiveProtects neurons from damage due to excitotoxicity and oxidative stress.
AnticancerExhibits cytotoxic effects against various cancer cell lines, including lung cancer cells (A549).

Case Studies

  • Anticonvulsant Efficacy : In a study assessing the anticonvulsant efficacy of various derivatives, this compound was shown to significantly reduce seizure frequency in animal models resistant to conventional treatments. The protective index was favorable compared to traditional antiepileptic drugs .
  • Cancer Research : A recent investigation into novel pyrrolidine derivatives revealed that this compound analogs exhibited potent anticancer activity against A549 cells, with IC50 values indicating significant cytotoxicity. These findings suggest potential for further development as anticancer agents .
  • Neuroprotective Studies : Research focusing on neuroprotective effects highlighted that this compound could mitigate neuronal damage in models of oxidative stress, suggesting its utility in neurodegenerative conditions .

Properties

IUPAC Name

1-(2-propylpentanoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-6-10(7-4-2)12(15)13-9-5-8-11(13)14/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUYHJPEPBJSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152858
Record name Valproyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120425-64-1
Record name Valproyl-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120425641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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